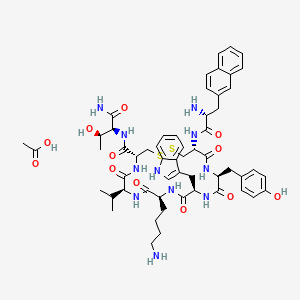
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as DFOA, is a chemical compound that has been studied for its potential use in scientific research. DFOA is a member of the oxalamide family of compounds and has been shown to have unique properties that make it useful in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent and Colorimetric Sensors
One area of research has involved the development of novel fluorescent and colorimetric pH sensors derived from benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid and related compounds. These sensors have been designed to exhibit fluorescence ‘turn-on’ response toward H+ in mixed solutions, demonstrating significant fluorescence intensity changes across different pH values. Such sensors could potentially be used for monitoring pH changes in various scientific and medical applications (Liu et al., 2015).
Alzheimer's Disease Research
Another significant application is in the context of Alzheimer's disease research. Compounds structurally related to N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide have been used as part of a novel method for noninvasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease. This application has implications for improving diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Binge Eating and Orexin Receptor Mechanisms
Research has also explored the role of orexin receptor mechanisms in compulsive food consumption, using compounds such as GSK1059865, which is structurally related to the chemical . These studies have shown the potential of selective antagonism at orexin receptors as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Environmental Science and Herbicide Analysis
In environmental science, derivatives of this compound have been identified in the analysis and detection of herbicides and their degradates in natural water. This research is crucial for understanding the environmental impact of agricultural chemicals and for developing methods to detect and mitigate their presence in water sources (Zimmerman et al., 2002).
Neurokinin-1 Receptor Antagonism
Further research has investigated the use of water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral administration, in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential pharmaceutical applications of compounds within the same structural family in treating a variety of conditions related to neurokinin-1 receptor activity (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-20(2)12(10-3-5-11(16)6-4-10)9-17-14(21)15(22)18-13-7-8-23-19-13/h3-8,12H,9H2,1-2H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPRWNRYHTDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)



![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)


![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)
![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)